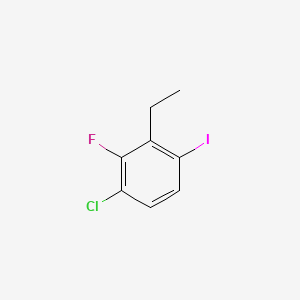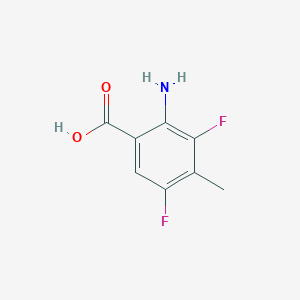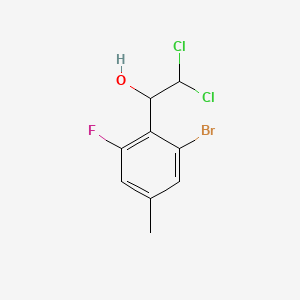
1-Chloro-3-ethyl-2-fluoro-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-ethyl-2-fluoro-4-iodobenzene is an organic compound with the molecular formula C8H8ClFI. It is a polyhalogenated benzene derivative, characterized by the presence of chlorine, ethyl, fluorine, and iodine substituents on the benzene ring. This compound is typically a solid, appearing as white or pale yellow crystals . It is soluble in various organic solvents such as chloroform and xylene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-3-ethyl-2-fluoro-4-iodobenzene can be synthesized through a multi-step process involving halogenation and alkylation reactions. One common method involves the following steps:
Halogenation: The starting material, benzene, undergoes halogenation to introduce chlorine, fluorine, and iodine atoms. This can be achieved using reagents such as chlorine gas, fluorine gas, and iodine monochloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3-ethyl-2-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (chlorine, fluorine, or iodine) are replaced by nucleophiles such as amines or thiols.
Coupling Reactions: It can serve as a substrate in metal-catalyzed coupling reactions like the Sonogashira coupling and Heck reaction, which involve the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases like triethylamine or potassium carbonate are typical conditions for these reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine can yield an aniline derivative, while coupling with an alkyne can produce a substituted alkyne.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-ethyl-2-fluoro-4-iodobenzene has several applications in scientific research:
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism by which 1-Chloro-3-ethyl-2-fluoro-4-iodobenzene exerts its effects involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity. In receptor binding assays, it can interact with receptor proteins, modulating their signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Fluoro-4-iodobenzene: Similar in structure but lacks the chlorine and ethyl substituents.
2-Chloro-4-fluoro-1-iodobenzene: Similar but with different positions of the substituents.
1-Chloro-4-ethyl-3-fluoro-2-iodobenzene: An isomer with a different arrangement of the substituents.
Uniqueness
1-Chloro-3-ethyl-2-fluoro-4-iodobenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable in the synthesis of complex organic compounds and in various scientific research applications.
Eigenschaften
Molekularformel |
C8H7ClFI |
|---|---|
Molekulargewicht |
284.49 g/mol |
IUPAC-Name |
1-chloro-3-ethyl-2-fluoro-4-iodobenzene |
InChI |
InChI=1S/C8H7ClFI/c1-2-5-7(11)4-3-6(9)8(5)10/h3-4H,2H2,1H3 |
InChI-Schlüssel |
MXRKUMZPCYSZGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1F)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B14775953.png)






![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octanoate](/img/structure/B14775996.png)
![4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid](/img/structure/B14776008.png)
![(3Z)-3-{[3,5-dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-5-fluoro-2,3-dihydro-1H-indol-2-one](/img/structure/B14776015.png)
![2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide](/img/structure/B14776021.png)
![3-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14776026.png)

![4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14776032.png)
